![molecular formula C13H12N4 B1415172 3,4-Dimetil-6-fenil-1H-pirazolo[3,4-d]pirimidina CAS No. 13995-91-0](/img/structure/B1415172.png)
3,4-Dimetil-6-fenil-1H-pirazolo[3,4-d]pirimidina
Descripción general
Descripción
“3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological importance . These structures exhibit promising pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” can be analyzed using spectroscopic methods . The structure of 1H-pyrazolo[3,4-b]quinoline, a similar compound, is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reaction of 3β-hydroxypregna-5,16-dien-20-one and its 3-O-acetyl derivative with 6-hydrazino-3,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine led to hydrazones at position 20 of the pregnenolone molecule . A condensation of hydrazine with amide acetals or aldehydes and subsequent cyclization furnished pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine” can be determined using spectroscopic methods . For example, the 1H NMR, δ: 2.66 (s, 3H, Me), 7.33 (t, 2H, J = 7.4 Hz, NH 2), 7.56–7.62 (m, 5H, 3′-H, 4′-H, 5′-H, 3′′-H, 5′′-H), 8.27–8.29 (m, 2H, 2′-H, 6′-H), 8.42–8.45 (m, 2H, 2′′-H, 6′′-H). 13 C NMR, δ: 14.97 (Me), 99.64 [C (3a)], 120.71 [C (2′), C (6′)], 126.01 [C (4′)], 128.90 [C (2′′), C (6′′)], 129.62 [C (3′), C (5′)], 130.24 [C (3′′), C (5′′)], 135.68 [C (4′′)], 137.24 [C (1′′)], 139.51 [C (1′)], 143.42 [C (3)], 155.76 [C (7a)], 158.96 [C (4)], 161.04 [C (6)].Aplicaciones Científicas De Investigación
Inhibición de CDK2 para el tratamiento del cáncer
El compuesto se ha utilizado en la síntesis de nuevos compuestos dirigidos a CDK2. La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que ataca las células tumorales de forma selectiva . Los compuestos sintetizados inhibieron significativamente el crecimiento de las líneas celulares examinadas .
Actividad anticancerígena
El compuesto ha mostrado actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC 50 (45–97 nM) y (6–99 nM), respectivamente, y actividad moderada contra HepG-2 con un rango de IC 50 de (48–90 nM) en comparación con sorafenib .
Inhibición de la proteína quinasa
Los derivados de pirimidina, incluida la pirazolo[3,4-d]pirimidina, han mostrado una actividad anticancerígena prometedora a través de diferentes mecanismos de acción, uno de los cuales es la inhibición de las proteínas quinasas . Estas enzimas son esenciales para controlar el crecimiento celular, la diferenciación, la migración y el metabolismo .
Inhibición de VEGFR-2
Algunos derivados de pirazolo[3,4-d]pirimidina han mostrado una potente actividad contra VEGFR-2, un objetivo importante en el tratamiento del cáncer . Esta inhibición puede interrumpir la vía del factor de crecimiento endotelial vascular, que juega un papel crucial en la angiogénesis .
Actividad antibacteriana
Las pirazolo[3,4-d]pirimidinas han mostrado actividad antibacteriana contra la bacteria Gram-positiva S. aureus y la bacteria Gram-negativa Escherichia coli .
Actividad antimicrobiana
Algunas pirazolo[3,4-d]pirimidinas han mostrado actividad antimicrobiana . Esto las convierte en posibles candidatas para el desarrollo de nuevos agentes antimicrobianos .
Direcciones Futuras
The synthesized compounds can be considered as new candidates for further optimization as anticancer agents . The development of new synthesis processes and the discovery of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment are potential future directions .
Mecanismo De Acción
Target of Action
The primary target of the compound 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 by 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition disrupts the normal cell cycle, leading to the arrest of cell growth and proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell growth and proliferation . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Análisis Bioquímico
Biochemical Properties
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, particularly in cancer cells. Additionally, 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with other kinases, such as glycogen synthase kinase (GSK) and epidermal growth factor receptor (EGFR), further highlighting its potential as a multi-targeted therapeutic agent .
Cellular Effects
The effects of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits proliferation by disrupting cell signaling pathways . Specifically, it affects the CDK2/cyclin A2 complex, leading to cell cycle arrest at the G1 phase . Moreover, 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine influences gene expression by modulating transcription factors and signaling molecules involved in cell survival and apoptosis . These cellular effects make it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of CDK2, inhibiting its kinase activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of CDK2 . Additionally, 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can inhibit other kinases, such as GSK and EGFR, through similar binding interactions . These inhibitory actions result in the disruption of key signaling pathways, leading to altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 and other kinases . Prolonged exposure to biological environments can lead to gradual degradation, affecting its efficacy . Long-term studies have shown that continuous treatment with 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine can result in sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is important for understanding its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other signaling molecules . It can also translocate to the nucleus, affecting gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Propiedades
IUPAC Name |
3,4-dimethyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-11-9(2)16-17-13(11)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCOAAVYHMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NN1)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)


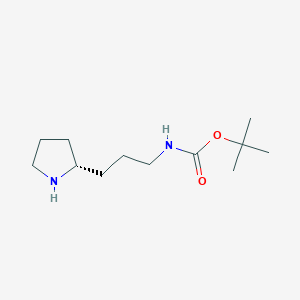
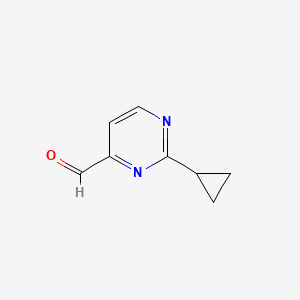
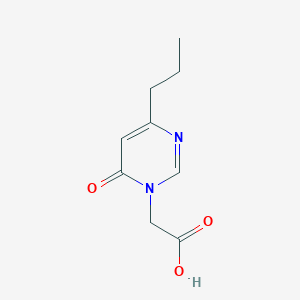

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
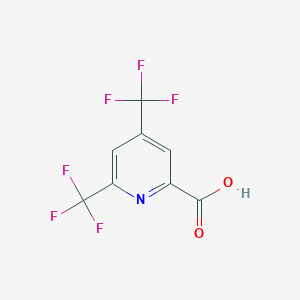
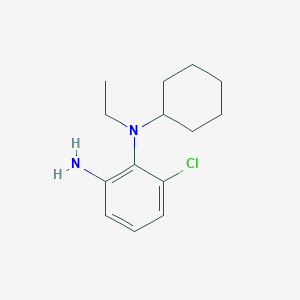

![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)